

Spectroscopic Profile of Z-Glu-OtBu: A Technical Guide

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Compound of Interest		
Compound Name:	z-glu-otbu	
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This technical guide provides a comprehensive overview of the spectroscopic data for N- α -benzyloxycarbonyl-L-glutamic acid α -tert-butyl ester (**Z-Glu-OtBu**), a crucial protected amino acid derivative in peptide synthesis and pharmaceutical development. Due to the limited public availability of raw spectral data, this guide combines reported data with predicted values based on the compound's chemical structure. Detailed, standardized experimental protocols for acquiring such data are also provided.

Overview of Z-Glu-OtBu

Z-Glu-OtBu is a derivative of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the alpha-carboxyl group is protected as a tert-butyl ester. This dual protection strategy allows for selective chemical manipulations at the side-chain carboxyl group during complex peptide synthesis.

Molecular Formula: C17H23NO6

• Molecular Weight: 337.37 g/mol [1]

Appearance: White crystalline powder[1]

CAS Number: 3886-08-6[2]



Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **Z-Glu-OtBu**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The data presented here are predicted values, as experimental spectra are not publicly available. The predictions are based on standard chemical shift ranges for the functional groups present in **Z-Glu-OtBu**.

Table 1: Predicted ¹H NMR Data for **Z-Glu-OtBu** (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.35	m	5H	Aromatic protons (Z-group)
~ 5.40	d	1H	-NH-
~ 5.12	S	2H	-CH2-Ph (Z-group)
~ 4.40	m	1H	α-СН
~ 2.45	t	2H	y-CH ₂
~ 2.10	m	2H	β-CH₂
~ 1.45	S	9Н	-C(CH₃)₃ (OtBu- group)

Table 2: Predicted ¹³C NMR Data for **Z-Glu-OtBu** (Solvent: CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 175.0	Carboxylic acid C=O (side-chain)
~ 171.5	Ester C=O (OtBu-group)
~ 156.0	Urethane C=O (Z-group)
~ 136.5	Aromatic C (quaternary)
~ 128.5	Aromatic CH
~ 128.2	Aromatic CH
~ 128.0	Aromatic CH
~ 82.5	-C(CH₃)₃ (quaternary)
~ 67.0	-CH2-Ph (Z-group)
~ 54.0	α-CH
~ 31.5	y-CH₂
~ 28.0	-C(CH ₃)3
~ 27.5	β-CH ₂

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The data is based on characteristic absorption frequencies. An experimental spectrum has been recorded on a Bruker Tensor 27 FT-IR using a KBr pellet technique.[3]

Table 3: Characteristic IR Absorption Bands for **Z-Glu-OtBu**



Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H stretch (urethane)
3300 - 2500	O-H stretch (carboxylic acid, broad)
3100 - 3000	C-H stretch (aromatic)
3000 - 2850	C-H stretch (aliphatic)
~ 1735	C=O stretch (tert-butyl ester)
~ 1710	C=O stretch (carboxylic acid and urethane, may overlap)
~ 1520	N-H bend (urethane)
1250 - 1200	C-O stretch (ester and carboxylic acid)
~ 695	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and a key fragment are reported.[1]

Table 4: Mass Spectrometry Data for **Z-Glu-OtBu**

m/z Value	Assignment
338.1	[M+H] ⁺ (protonated molecular ion)
337.1	[M] ⁺ (molecular ion)
281.1	[M - C ₄ H ₈] ⁺ or [M - 56] ⁺ (loss of isobutylene)
238.1	[M - C ₅ H ₉ O ₂] ⁺ (loss of tert-butoxycarbonyl)
108.1	[C ₇ H ₈ O] ⁺ (benzyl alcohol fragment)
91.1	[C ₇ H ₇] ⁺ (tropylium ion, characteristic of Z-group)



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Z-Glu-OtBu** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).
 - Shim the magnetic field to ensure homogeneity.
 - Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.
 - Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.
- 13C NMR Acquisition:
 - Using the same sample, acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a larger spectral width (~220 ppm) and a significantly higher number of scans due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of Z-Glu-OtBu with approximately 100-150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-pressing die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.



- · Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

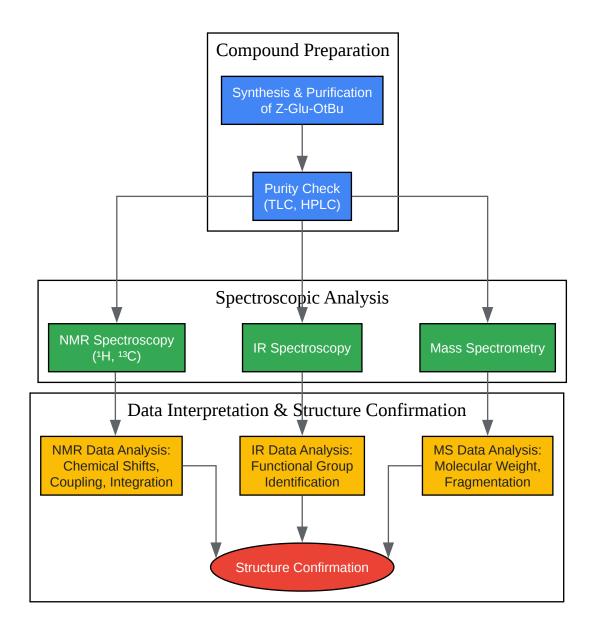
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of Z-Glu-OtBu (~10-100 μM) in a suitable solvent for ESI, such as methanol or acetonitrile. Adding a small amount of formic acid (0.1%) can aid in protonation.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate charged droplets.
 - As the solvent evaporates, protonated molecules [M+H]⁺ are released and directed into the mass analyzer.
 - The mass-to-charge ratio (m/z) of the ions is recorded. For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation, and the m/z of the resulting fragments are detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Z-Glu-OtBu**.





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Caption: Workflow for the spectroscopic characterization of **Z-Glu-OtBu**.

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References



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